molecular formula C23H27N3O6S2 B1674076 3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide CAS No. 244192-93-6

3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide

Cat. No. B1674076
CAS RN: 244192-93-6
M. Wt: 505.6 g/mol
InChI Key: CVPJSQZQNBKALR-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L748328 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of L748328 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

L748328 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

L748328 has a wide range of applications in scientific research:

Mechanism of Action

L748328 exerts its effects by selectively binding to and antagonizing the human beta (3)-adrenergic receptor. This receptor is involved in the regulation of metabolic processes, including lipolysis and thermogenesis. By blocking this receptor, L748328 can modulate these processes, making it a valuable tool in research related to metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L748328 is unique due to its high selectivity and potency as a beta (3)-adrenergic receptor antagonist. Its chemical structure allows for specific interactions with the receptor, making it a valuable compound for detailed mechanistic studies and therapeutic research .

properties

CAS RN

244192-93-6

Molecular Formula

C23H27N3O6S2

Molecular Weight

505.6 g/mol

IUPAC Name

3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]benzenesulfonamide

InChI

InChI=1S/C23H27N3O6S2/c24-33(28,29)23-8-4-5-21(15-23)32-17-20(27)16-25-14-13-18-9-11-19(12-10-18)26-34(30,31)22-6-2-1-3-7-22/h1-12,15,20,25-27H,13-14,16-17H2,(H2,24,28,29)/t20-/m0/s1

InChI Key

CVPJSQZQNBKALR-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC(=CC=C3)S(=O)(=O)N)O

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC(=CC=C3)S(=O)(=O)N)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC(=CC=C3)S(=O)(=O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-748328;  L 748328;  L748328.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide
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